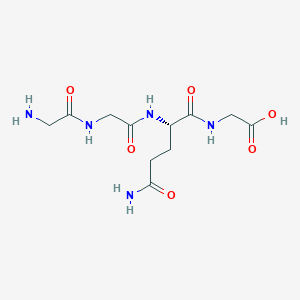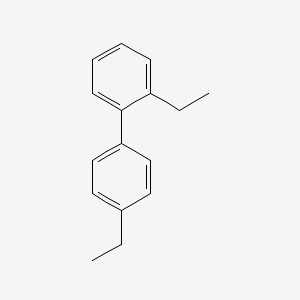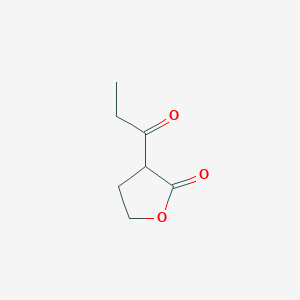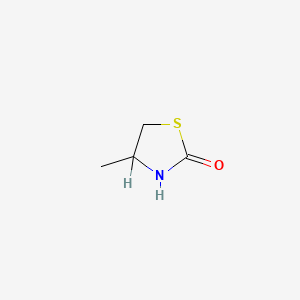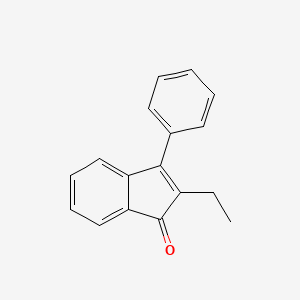
2-Ethyl-3-phenyl-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3-phenyl-1H-inden-1-one is an organic compound that belongs to the class of indanones Indanones are bicyclic compounds consisting of a benzene ring fused to a cyclopentanone ring This compound is characterized by the presence of an ethyl group at the second position and a phenyl group at the third position of the indanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-3-phenyl-1H-inden-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-ethylbenzene with phenylacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through the formation of an acylium ion intermediate, which then undergoes intramolecular cyclization to form the indanone structure.
Another method involves the use of palladium-catalyzed cross-coupling reactions. For example, the Suzuki-Miyaura coupling of 2-ethyl-3-bromobenzene with phenylboronic acid in the presence of a palladium catalyst and a base can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-3-phenyl-1H-inden-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for the introduction of various substituents. Halogenation, nitration, and sulfonation are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogenation with chlorine or bromine in the presence of a Lewis acid, nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Ethyl-3-phenyl-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-3-phenyl-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
3-Phenyl-1H-inden-1-one: Lacks the ethyl group at the second position.
2-Ethyl-1H-inden-1-one: Lacks the phenyl group at the third position.
Uniqueness
2-Ethyl-3-phenyl-1H-inden-1-one is unique due to the presence of both an ethyl group at the second position and a phenyl group at the third position. This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other indanone derivatives.
Properties
CAS No. |
21397-03-5 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-ethyl-3-phenylinden-1-one |
InChI |
InChI=1S/C17H14O/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)17(13)18/h3-11H,2H2,1H3 |
InChI Key |
PPBJLNNCWLIYDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



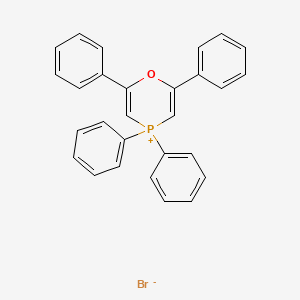
![5-Methoxy[1,1'-biphenyl]-2-ol](/img/structure/B14707181.png)
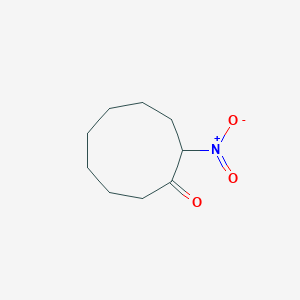
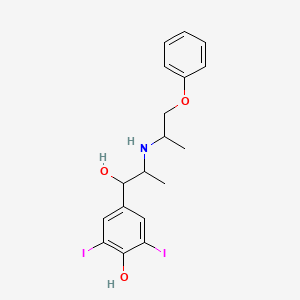
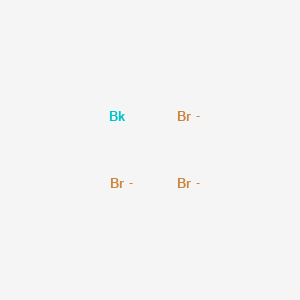
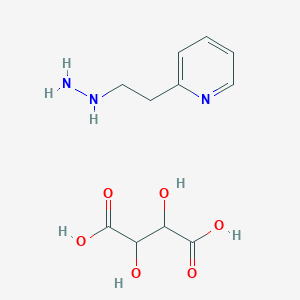

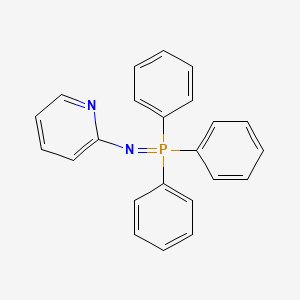
![(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-4-carboxylic acid](/img/structure/B14707232.png)
